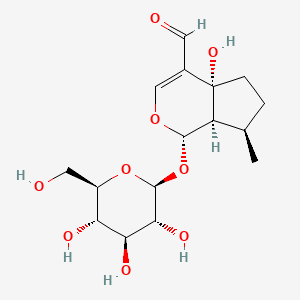

Plantarenalósido

Descripción general

Descripción

Plantarenaloside is a biochemical.

Aplicaciones Científicas De Investigación

Ocurrencia y Distribución

El plantarenalósido es un iridoide monoterpenoide . Los iridoides están ampliamente distribuidos en las familias de plantas angiospermas y se sintetizan preferentemente por las eudicotiledóneas del clado Asterid . También son sintetizados por las monocotiledóneas . Se ha informado que unas sesenta familias de plantas producen iridoides de diversas estructuras esqueléticas .

Principal Constituyente en Plantas

El this compound es un constituyente mayoritario en ciertas plantas. Por ejemplo, se encontró que era el constituyente principal en los brotes de Incarvillea emodi, representando el 6,78% en términos de peso seco del polvo de la planta .

Valor Quemitaxonómico

Dentro del género Plantago, subg. Psyllium se caracteriza por la acumulación de los iridoides this compound y bartsioside . Ambos compuestos son de valor quimiotaxonómico, ya que son típicos solo del subg. Psyllium dentro de Plantago . La distribución del this compound dentro del subg. Psyllium sugiere la heterogeneidad de este taxón .

Compuesto Neurotrópico

El this compound es un compuesto neurotrópico . Los compuestos neurotrópicos son aquellos que afectan al sistema nervioso. Sin embargo, los efectos específicos y las aplicaciones potenciales del this compound como compuesto neurotrópico requieren más investigación.

Compuesto Antibacteriano

El this compound se encuentra junto a la boschnalósido, un potente compuesto antibacteriano, en Incarvillea emodi . Si bien no se afirma explícitamente que el this compound en sí mismo tenga propiedades antibacterianas, su co-ocurrencia con la boschnalósido podría sugerir posibles aplicaciones antibacterianas.

Mecanismo De Acción

Target of Action

Plantarenaloside, also known as Yuheinoside, is an iridoid glucoside . Iridoids are a type of monoterpenes that are prevalent in the angiosperm plant families The primary targets of Plantarenaloside are not well-documented in the literature

Mode of Action

They are involved in various biological processes such as anti-inflammatory, anti-tumor, and hepatoprotective activities

Biochemical Pathways

Iridoids are known to affect various biological pathways related to inflammation, cancer, and liver diseases . More research is needed to understand the specific pathways influenced by Plantarenaloside.

Pharmacokinetics

Understanding these properties is crucial for predicting the bioavailability of the compound, its distribution within the body, its metabolism, and its excretion

Result of Action

Iridoids, the class of compounds to which plantarenaloside belongs, are known to have various biological effects such as anti-inflammatory, anti-tumor, and hepatoprotective activities . More research is needed to understand the specific effects of Plantarenaloside at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Plantarenaloside. Factors such as temperature, light, soil composition, and water availability can affect the biosynthesis and accumulation of iridoids in plants . These factors can potentially influence the concentration of Plantarenaloside in the plant tissues, thereby affecting its efficacy and stability.

Propiedades

IUPAC Name |

(1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCRICPXIMDIGF-FHZCTKOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993185 | |

| Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72396-01-1 | |

| Record name | Plantarenaloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072396011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLANTARENALOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6D873D7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

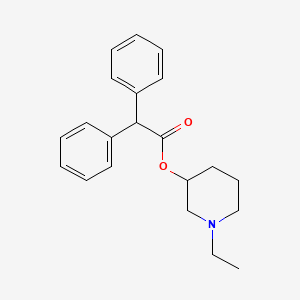

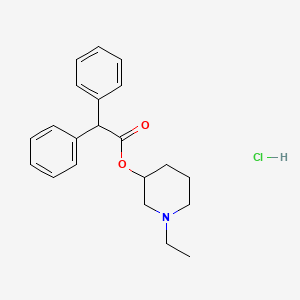

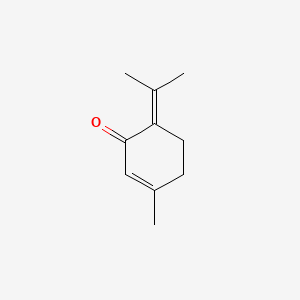

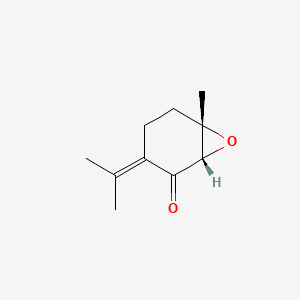

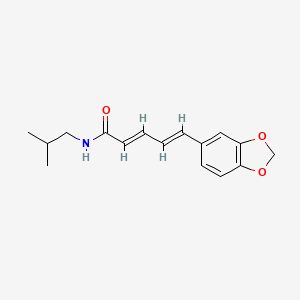

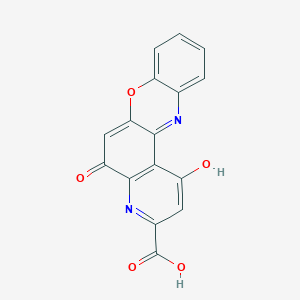

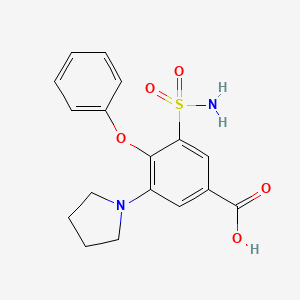

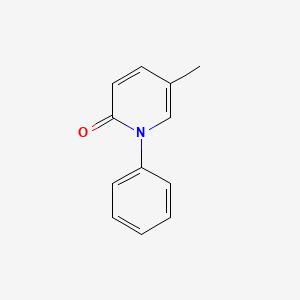

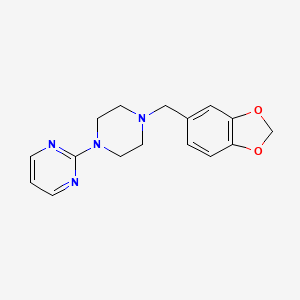

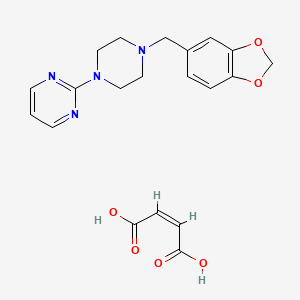

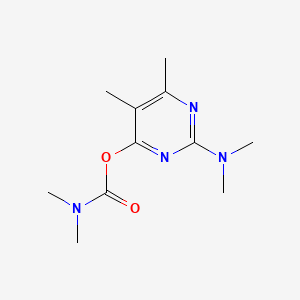

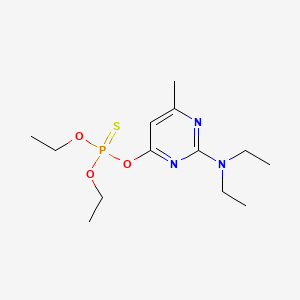

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.